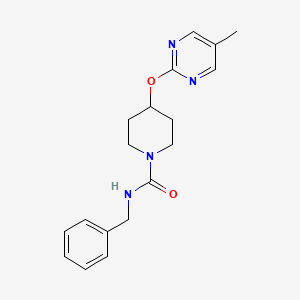
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as BMPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPOP belongs to the class of piperidine derivatives and has been synthesized using several methods.
Wirkmechanismus
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide acts as a selective and high-affinity ligand for the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum and plasma membrane. The sigma-1 receptor modulates various cellular processes, including calcium homeostasis, oxidative stress, and neuroprotection. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including modulation of calcium signaling, inhibition of oxidative stress, and neuroprotection. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to increase intracellular calcium levels and modulate the activity of calcium channels, leading to downstream effects on cellular processes. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has also been shown to inhibit oxidative stress and protect cells from oxidative damage. In addition, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity and affinity for the sigma-1 receptor, which allows for specific modulation of cellular processes. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide also has a well-characterized mechanism of action, which allows for precise control of experimental conditions. However, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, including the development of novel sigma-1 receptor modulators with improved pharmacological properties, the identification of new cellular processes modulated by the sigma-1 receptor, and the investigation of the role of the sigma-1 receptor in various diseases, including cancer and psychiatric disorders. In addition, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide and the sigma-1 receptor.
Synthesemethoden
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide can be synthesized using several methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with benzylamine and 1,2-dichloroethane in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate, which is then reacted with piperidin-4-ol to yield N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. The multi-step synthesis method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with benzylamine to form the intermediate, which is then reacted with piperidin-4-ol in the presence of DCC to yield N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a tool to study the function of the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and ion channel regulation. In pharmacology, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a ligand to identify and characterize sigma-1 receptor modulators, which have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In drug discovery, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a scaffold to design and synthesize novel sigma-1 receptor modulators with improved pharmacological properties.
Eigenschaften
IUPAC Name |
N-benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-11-19-17(20-12-14)24-16-7-9-22(10-8-16)18(23)21-13-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJAVFPCCYWEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2796737.png)

![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2796741.png)
![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2796743.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)


![(2-Bromophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2796753.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate](/img/structure/B2796756.png)